molecular formula C10H15N5O B1276402 2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL CAS No. 873408-42-5

2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL

Cat. No.: B1276402
CAS No.: 873408-42-5
M. Wt: 221.26 g/mol
InChI Key: JVGXMMMKJXRDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Triazolopyrimidine Heterocycles

Triazolopyrimidines are bicyclic heterocyclic compounds characterized by a fused ring system comprising a 1,2,4-triazole and a pyrimidine moiety. This structural framework exists in eight isomeric forms, with triazolo[1,5-a]pyrimidine (TP) being the most studied due to its synthetic accessibility and bioisosteric resemblance to purines. The TP scaffold’s electron-rich triazole ring and electron-deficient pyrimidine ring enable diverse non-covalent interactions, making it a versatile template in drug design. Key properties include:

  • Isoelectronicity with Purines : The TP nucleus mimics purine bases, facilitating interactions with enzymes and receptors involved in nucleotide metabolism.
  • Metal Chelation : Three nitrogen atoms (N1, N3, N4) allow coordination with metals, enabling applications in anticancer and antiparasitic agents.
  • Tautomerism : Hydroxyl or thiol substituents exhibit keto-enol tautomerism, influencing binding affinity and solubility.

Table 1: Isomers of Triazolopyrimidine and Their Biological Relevance

Isomer Key Features Biological Applications
Triazolo[1,5-a] Most stable; used in Trapidil (antiplatelet drug) Anticancer, antiviral, antimicrobial
Triazolo[4,3-a] Rarely synthesized; limited pharmacological data Experimental
Triazolo[1,5-a] High docking scores against EGFR tyrosine kinase Kinase inhibition

Historical Development of Triazolo[1,5-a]pyrimidines

The TP scaffold was first synthesized in 1909 by Bulow and Haas via condensation reactions. Key milestones include:

  • 1970s : Trapidil, a TP-based vasodilator, was marketed in Japan for cardiovascular diseases.
  • 2000s : Advances in microwave-assisted synthesis enabled rapid generation of TP libraries for high-throughput screening.
  • 2010–2025 : Focus shifted to antiviral and anticancer applications. For example, WS-716 and WS-898 emerged as P-glycoprotein inhibitors reversing multidrug resistance in cancers.

Recent studies highlight TP derivatives as SARS-CoV-2 main protease inhibitors, with docking scores rivaling control compounds like N3.

Significance of 2-Amino-6-butyl-5-methyltriazolo[1,5-A]pyrimidin-7-OL in Research

This compound (CAS: 873408-42-5) features unique substitutions that enhance its pharmacological profile:

  • Amino Group (C2) : Facilitates hydrogen bonding with biological targets, improving binding affinity.
  • Butyl Chain (C6) : Enhances lipophilicity, promoting membrane permeability and bioavailability.
  • Methyl Group (C5) : Stabilizes the TP core via steric effects, reducing metabolic degradation.
  • Hydroxyl Group (C7) : Participates in keto-enol tautomerism, enabling pH-dependent solubility.

Table 2: Impact of Substituents on Bioactivity

Position Substituent Effect on Activity Example Application
C2 -NH2 Increases kinase inhibition (e.g., EGFR) Anticancer agents
C6 -Butyl Enhances CYP3A4 stability Multidrug resistance reversal
C7 -OH Improves aqueous solubility Drug formulation

Scope and Objectives of Triazolopyrimidine Research

Current research objectives include:

  • Mechanistic Elucidation : Deciphering interactions with targets like viral polymerases and ATP-binding cassette transporters.
  • Synthetic Optimization : Developing one-pot multicomponent reactions to improve yields (e.g., 93% in ).
  • Structure-Activity Relationships (SAR) : Correlating substituent effects with bioactivity to design selective inhibitors.
  • Drug Delivery Systems : Leveraging TP’s solubility and stability for nanoparticle-based delivery.

Properties

IUPAC Name

2-amino-6-butyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c1-3-4-5-7-6(2)12-10-13-9(11)14-15(10)8(7)16/h3-5H2,1-2H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGXMMMKJXRDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C2N=C(NN2C1=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424240
Record name 2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873408-42-5
Record name 2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Triazolo[1,5-a]pyrimidine Core

The triazolo[1,5-a]pyrimidine scaffold is commonly synthesized by cyclization reactions involving hydrazine derivatives and β-ketonitriles or related precursors. For example, hydrazine treatment of β-ketonitriles leads to aminopyrazole intermediates, which upon reaction with suitable acrylate derivatives and subsequent cyclization yield pyrazolopyrimidones. These can then be converted to the triazolo[1,5-a]pyrimidine core by chlorination or triflation followed by ring closure under appropriate conditions.

Amination at Position 2

The amino group at position 2 is generally introduced by nucleophilic substitution or amination reactions on a halogenated intermediate. For example, chlorination of the pyrimidinone intermediate followed by reaction with ammonia or amine derivatives can yield the 2-amino substituted product.

Hydroxylation at Position 7

The hydroxyl group at position 7 can be introduced by selective oxidation or substitution reactions. One effective method involves the Mitsunobu reaction, which uses triphenylphosphine and an appropriate alcohol to replace a leaving group at the 7-position with a hydroxyl group. This method is noted for its efficiency in producing chiral 7-substituted triazolo[1,5-a]pyrimidines with reduced levels of phosphine oxide byproducts.

Purification and Yield Optimization

Purification is typically achieved by silica gel chromatography using solvent gradients such as ethyl acetate/hexanes. Optimization of reaction conditions (temperature, solvent, reagent equivalents) is crucial to maximize yield and purity. For example, reactions carried out in anhydrous DMSO at controlled temperatures with careful quenching and extraction steps have yielded products with up to 87% yield in related triazolo[1,5-a]pyrimidine derivatives.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
β-Ketonitrile formation Nucleophilic addition of acetonitrile anion Not specified Precursor for aminopyrazole intermediate
Cyclization to pyrazolopyrimidone Ethyl (E)-ethoxy-2-methylacrylate, NaOEt Not specified Intermediate for triazolo[1,5-a]pyrimidine core
Chlorination Phosphorus oxychloride or triflation Not specified Prepares for nucleophilic substitution
Amination at position 2 Ammonia or amine nucleophile Not specified Introduces 2-amino group
Hydroxylation at position 7 Mitsunobu reaction with triphenylphosphine Up to 87% Efficient, reduces phosphine oxide byproducts
Purification Silica gel chromatography (20–80% EtOAc/Hex) - Standard purification method

Research Findings and Analysis

  • The Mitsunobu reaction is highly effective for introducing hydroxyl groups at the 7-position, with significant reduction in phosphine oxide impurities, enhancing product purity and yield.
  • The stepwise synthesis involving β-ketonitriles, aminopyrazoles, and pyrazolopyrimidones provides a versatile platform for introducing various substituents, including the butyl and methyl groups, allowing structural modifications tailored to biological activity.
  • Amination at position 2 is reliably achieved via nucleophilic substitution on chlorinated intermediates, a common strategy in triazolo[1,5-a]pyrimidine chemistry.
  • Reaction conditions such as temperature control, solvent choice (anhydrous DMSO, methanol), and reagent stoichiometry are critical for optimizing yields and minimizing side reactions.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of viral RNA polymerase, thereby preventing viral replication . Additionally, it can interact with metal surfaces to form protective layers, inhibiting corrosion .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents at positions 5, 6, and 7, influencing physicochemical and biological properties.

Table 1: Substituent Variations and Key Properties
Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Data Source
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol 5-Methyl, 7-OH 150.14 287
5-Trifluoromethyl analog (4b) 5-CF₃, 7-OH 202.9 263
6-Hexyl-5-methyl analog 6-Hexyl, 5-methyl 249.31 N/A
6-Bromo-5-methyl analog 6-Br, 5-methyl 229.04 N/A
5-(Difluoromethyl) analog 5-CF₂H, 7-OH 186.12 N/A
Target compound 6-Butyl, 5-methyl, 2-amino 249.31 Not reported
Key Observations :
  • Alkyl Chain Length : The hexyl-substituted analog (MW 249.31) shares the same molecular weight as the target butyl derivative, suggesting similar hydrophobicity .
  • Electron-Withdrawing Groups : The trifluoromethyl analog (4b) shows reduced melting point (263°C vs. 287°C in 4a), likely due to decreased crystal lattice stability .

Pharmacological and Electrochemical Comparisons

DHODH Inhibition :
  • In triazolopyrimidine-based inhibitors, substituent bulkiness (e.g., butyl vs. hexyl) correlates with improved target binding affinity in some studies .
Electrochemical Properties :
  • The target compound’s hydroxyl and amino groups may enhance electron transfer .

Biological Activity

2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL is a compound belonging to the triazolo-pyrimidine class, which has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies, highlighting its therapeutic potential.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step processes starting from simpler triazole derivatives. The method often includes reactions with various diketones and amides to introduce the necessary functional groups. For instance, the compound can be synthesized from 3,5-diaminotriazole through a series of condensation and cyclization reactions with appropriate carbonyl compounds under controlled conditions .

Biological Activity Overview

The biological activities of this compound have been evaluated across various studies, focusing on antimicrobial, anti-inflammatory, and neuropharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds related to this scaffold have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM .

Anti-inflammatory Activity

In vitro studies have demonstrated that certain triazolo derivatives can inhibit cyclooxygenase (COX) enzymes. Specifically, some analogs exhibit potent COX-2 inhibition with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests a promising avenue for developing new anti-inflammatory agents based on this scaffold.

Neuropharmacological Effects

The neuropharmacological potential of this compound has been assessed in models of epilepsy. In particular, studies using pentylenetetrazole (PTZ) models have shown that some derivatives possess anticonvulsant properties with reduced neurotoxicity compared to traditional medications . These compounds primarily act as positive modulators of GABA_A receptors.

Research Findings and Case Studies

Activity Findings Reference
AntimicrobialMIC against Pseudomonas aeruginosa: 0.21 µM
Anti-inflammatoryCOX-2 inhibition IC50: comparable to celecoxib
NeuropharmacologicalAnticonvulsant in PTZ model; lower neurotoxicity than traditional drugs

Detailed Case Study: Antimicrobial Efficacy

A study focusing on the antimicrobial activity of triazolo derivatives highlighted the efficacy of a specific analog in inhibiting bacterial growth. The compound demonstrated a remarkable MIC value against resistant strains of bacteria. This study utilized both in vitro assays and molecular docking techniques to elucidate the binding interactions between the compound and bacterial targets like MurD and DNA gyrase .

Detailed Case Study: Neuropharmacological Assessment

In evaluating the neuropharmacological effects of related compounds in seizure models, researchers employed the maximal electroshock test (MES) and PTZ-induced seizures. The results indicated that certain derivatives exhibited significant anticonvulsant activity with favorable protective indices, suggesting their potential as safer alternatives for epilepsy treatment .

Q & A

Basic: How can researchers optimize the synthesis of 2-amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol?

Methodological Answer:
Synthesis optimization typically involves adjusting reaction conditions (solvent, temperature, catalyst) and precursor selection. For analogous triazolopyrimidines, methods include:

  • Catalytic Systems : Use of TMDP (trimethylenedipiperidine) in water-ethanol (1:1 v/v) to enhance reaction efficiency and yield .
  • Alkylation : Reacting hydroxyl-substituted intermediates (e.g., 5-phenyl-triazolo[1,5-a]pyrimidin-7-ol) with alkyl bromides in DMF with NaOH/KI at 80°C .
  • Chlorination : Substituting hydroxyl groups with chlorine via POCl₃ under reflux (100°C), monitored by TLC (hexane/EtOAc) .
    Key Metrics : Monitor purity via TLC and confirm structure with 1H NMR^1 \text{H NMR}.

Basic: What analytical methods confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} in DMSO-d₆ (e.g., δ 8.15 ppm for aromatic protons in 5-methyl derivatives) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 151.1 [M+H]⁺ for 5-methyl derivatives) .
  • Melting Point : Comparative analysis (e.g., 287°C for 5-methyl derivatives) to validate crystallinity .
    Example Data Table :
Substituent1H NMR^1 \text{H NMR} (δ, DMSO-d₆)Melting Point (°C)MS (m/z)
5-Methyl8.15 (s, 1H), 2.30 (s, 3H)287151.1
5-Ethyl8.18 (s, 1H), 2.60 (q, 2H)215162.9

Advanced: How do substituents influence the biological activity of triazolopyrimidines?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance enzyme inhibition (e.g., PfDHODH in Plasmodium falciparum), while alkyl chains (e.g., butyl) may improve lipophilicity and membrane penetration .
  • SAR Workflow :
    • Synthesize derivatives with varied substituents (alkyl, aryl, halogens).
    • Test in enzyme inhibition assays (e.g., IC₅₀ values via HPLC ).
    • Correlate structural features (e.g., logP, hydrogen bonding) with activity.

Advanced: How should researchers address contradictions in activity data from different synthetic routes?

Methodological Answer:

  • Root Cause Analysis : Compare byproduct profiles (e.g., notes side products from incomplete substitution) using LC-MS .
  • Reproducibility Checks : Standardize reaction conditions (e.g., POCl₃ stoichiometry in chlorination ).
  • Validation : Re-test purified compounds in biological assays to isolate structure-activity relationships .

Advanced: What protocols are used to synthesize transition metal complexes with this compound?

Methodological Answer:

  • Coordination Chemistry : React the triazolopyrimidine (as a ligand) with metal halides (e.g., CuCl₂, NiBr₂) in ethanol/water under reflux .
  • Characterization : Use magnetic susceptibility measurements and IR spectroscopy to confirm metal-ligand binding .
    Example : [Cu(5-methyl-triazolo[1,5-a]pyrimidin-7-ol)₂Cl₂] exhibits square-planar geometry with λₘₐₓ at 650 nm .

Basic: How can solubility challenges in biological assays be mitigated?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffer .
  • Prodrug Strategies : Synthesize phosphate or acetylated derivatives to enhance aqueous solubility .

Advanced: What are effective methods for introducing chlorine substituents?

Methodological Answer:

  • POCl₃-Mediated Chlorination :
    • Dissolve hydroxyl precursor in POCl₃ at 0°C.
    • Reflux at 100°C for 4–6 hours.
    • Quench with ice-water, extract with EtOAc, and purify via column chromatography .
      Yield Optimization : Use excess POCl₃ (5–10 eq.) and monitor by TLC (hexane/EtOAc) .

Basic: What strategies minimize byproduct formation during synthesis?

Methodological Answer:

  • Precursor Purification : Pre-purify starting materials (e.g., 5,7-dichloro intermediates) via recrystallization .
  • Controlled Stoichiometry : Avoid excess reagents (e.g., alkyl bromides) to prevent di-substitution .
  • Temperature Gradients : Gradual heating (e.g., 0°C → 80°C) during alkylation reduces side reactions .

Advanced: How to design SAR studies for neuroprotective applications?

Methodological Answer:

  • Target Selection : Focus on microtubule-stabilizing activity (e.g., tauopathy models) .
  • Derivative Libraries : Synthesize analogs with varied substituents at positions 5, 6, and 7.
  • In Vitro Screening : Use tubulin polymerization assays and neuronal cell viability tests .

Basic: How is reaction progress monitored during synthesis?

Methodological Answer:

  • TLC Analysis : Use silica gel plates with UV254 detection; common solvent systems include hexane/EtOAc (1:1) or CH₂Cl₂/MeOH (9:1) .
  • NMR Sampling : Take aliquots at intervals, evaporate solvent, and analyze 1H NMR^1 \text{H NMR} for intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.